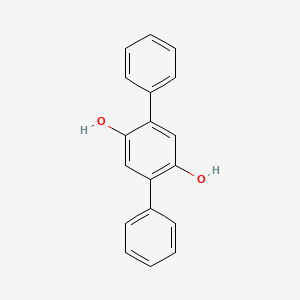

2,5-Diphenylhydroquinone

Description

Contextual Significance in Organic Chemistry

2,5-Diphenylhydroquinone, a derivative of hydroquinone (B1673460) with two phenyl group attachments, holds a significant position in the field of organic chemistry. Its molecular formula is C18H14O2. nih.govchemicalbook.com The compound's unique structure, featuring a hydroquinone core flanked by phenyl rings, imparts it with interesting electronic and steric properties. This makes it a valuable building block and intermediate in various organic syntheses. lookchem.com

In synthetic organic chemistry, 2,5-diphenylhydroquinone serves as a precursor for the synthesis of more complex molecules. For instance, it has been utilized in the preparation of polyporic acid and atromentin (B1665312) dimethyl ether. sci-hub.st Its reactivity allows for transformations such as bromination and subsequent oxidation to yield substituted quinones, which are important motifs in many biologically active compounds and functional materials. sci-hub.st Furthermore, its ability to act as a host molecule in the formation of inclusion compounds has been explored, where it entraps guest molecules, leading to novel supramolecular assemblies. researchgate.netnih.govacs.org The study of such host-guest chemistry is a vibrant area of research in modern organic chemistry.

Historical Perspectives on Hydroquinone Derivatives in Research

The exploration of hydroquinone and its derivatives has a rich history, initially driven by observations of their effects on pigmentation. In the 1940s, hydroquinone, along with its derivative monobenzone (B1676713) and para-hydroxypropiophenone, was investigated for its ability to lighten skin and fur color in animals. ijdvl.com These early studies revealed that hydroquinone could inhibit the function of tyrosinase, an enzyme crucial for melanin (B1238610) formation. ijdvl.com

The first documented clinical use and safety assessments of hydroquinone for treating hyperpigmentation in humans were reported in 1961 by Dr. Malcolm Spencer. ijdvl.comresearchgate.net Subsequent research in the following years led to the development of more stable formulations of hydroquinone at various concentrations for clinical applications. ijdvl.comresearchgate.net The mechanism of action was further elucidated in 1965, proposing that hydroquinone inhibits melanin synthesis. ijdvl.com Later studies in the 1980s suggested that it might also interfere with cellular metabolism by inhibiting DNA and RNA synthesis in a tyrosinase-dependent manner. ijdvl.com This historical work laid the foundation for the development and understanding of a wide range of hydroquinone derivatives, including 2,5-diphenylhydroquinone, and their potential applications beyond dermatology.

Scope of Contemporary Research on 2,5-Diphenylhydroquinone

Current research on 2,5-diphenylhydroquinone is diverse, spanning several key areas of chemistry and materials science. A significant focus lies in its application as a building block for advanced materials. For example, it is used in the synthesis of side-group sulfonic acid type polyarylether materials for proton exchange membranes in fuel cells. google.com These materials exhibit excellent thermal stability and proton conductivity. google.com

In the realm of catalysis, 2,5-diphenylhydroquinone has been identified as a key component in palladium-catalyzed asymmetric allylic C–H alkylation reactions. sorbonne-universite.fr Mechanistic studies suggest that it plays a crucial role in the transition state through hydrogen-bonding interactions, influencing the stereoselectivity of the reaction. sorbonne-universite.fr Furthermore, its potential in medicinal chemistry is being explored, with studies investigating its derivatives as potential therapeutic agents. For instance, dimeric compounds derived from 2,5-diphenylhydroquinone have been synthesized and evaluated for their biological activities. mdpi.com The ability of 2,5-diphenylhydroquinone to form inclusion compounds also continues to be an active area of investigation, with studies focusing on the photochemistry and reactivity of guest molecules within the host-guest complex. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCBZSERKSMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063865 | |

| Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-91-3 | |

| Record name | [1,1′:4′,1′′-Terphenyl]-2′,5′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5422-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Terphenyl-2',5'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERPHENYL-2',5'-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFJ7GO22AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Direct Synthesis Routes for 2,5-Diphenylhydroquinone

The direct formation of the 2,5-diphenylhydroquinone scaffold can be achieved through several key pathways, including the functionalization of 1,4-benzoquinone precursors, reductive methods, and the application of organometallic coupling reactions.

Approaches from 1,4-Benzoquinone Precursors

A primary route to 2,5-diphenylhydroquinone involves the direct functionalization of 1,4-benzoquinone. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. This method allows for the controlled introduction of aryl groups onto the benzoquinone ring. The reaction can be managed to yield either mono- or di-substituted products. Notably, this process can be conducted in environmentally benign solvents such as water or acetone, enhancing its appeal from a green chemistry perspective.

The direct arylation of 1,4-benzoquinone with phenyl sources, mediated by a palladium catalyst, leads to the formation of 2,5-diphenyl-1,4-benzoquinone (B146853). This quinone is the direct oxidized precursor to 2,5-diphenylhydroquinone and can be readily reduced in a subsequent step. The versatility of this approach allows for the potential one-pot synthesis of asymmetrically substituted quinones by installing two different aryl groups.

| Precursor | Reagent/Catalyst | Product | Key Features |

| 1,4-Benzoquinone | Phenyl source, Palladium catalyst | 2,5-Diphenyl-1,4-benzoquinone | Controlled mono- or di-substitution; can be performed in green solvents. |

Reductive Synthesis Approaches

The synthesis of 2,5-diphenylhydroquinone is commonly achieved through the reduction of its corresponding quinone, 2,5-diphenyl-1,4-benzoquinone. This transformation is a standard procedure in organic synthesis. The reduction process involves the conversion of the two ketone functionalities of the quinone into hydroxyl groups, thereby forming the aromatic hydroquinone (B1673460) ring.

Common reducing agents employed for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. The general reaction is as follows:

2,5-Diphenyl-1,4-benzoquinone + [Reducing Agent] → 2,5-Diphenylhydroquinone

This reductive step is typically high-yielding and provides a straightforward method to access the target hydroquinone from its readily accessible quinone precursor.

Organometallic Coupling Reactions

Organometallic coupling reactions provide a powerful and versatile strategy for the formation of carbon-carbon bonds, which is central to the synthesis of 2,5-diphenylhydroquinone from simpler precursors. Reactions such as the Suzuki-Miyaura and Heck couplings are particularly relevant.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. In the context of synthesizing 2,5-diphenylhydroquinone, this could involve the coupling of a di-halogenated hydroquinone derivative with phenylboronic acid, or a protected hydroquinone derivative with two phenyl groups already attached that is then deprotected.

The Heck reaction is another palladium-catalyzed process that couples an unsaturated halide with an alkene. While less direct for this specific synthesis, the principles of C-C bond formation are analogous and highlight the power of organometallic chemistry in constructing the desired biaryl linkages.

These reactions are valued for their high tolerance of various functional groups and their often mild reaction conditions. The general scheme for a Suzuki-Miyaura type approach would be:

Dihydroxy-dihalobenzene + 2 Phenylboronic acid (or derivative) --(Pd catalyst)--> 2,5-Diphenylhydroquinone

Advanced Synthetic Techniques for Functionalization

Beyond the initial synthesis of the 2,5-diphenylhydroquinone core, advanced techniques are employed to further modify and functionalize the molecule, leading to derivatives with tailored properties.

Catalyst-Mediated Transformations

Catalyst-mediated transformations can be used to introduce additional functional groups to the 2,5-diphenylhydroquinone structure. Oxidative coupling reactions, for instance, can be employed to create new carbon-carbon or carbon-heteroatom bonds. In the presence of an oxidant and a suitable catalyst, such as a Lewis acid like iron(III) chloride (FeCl₃), hydroquinone derivatives can react with various nucleophiles.

For example, the oxidation of a hydroquinone to its corresponding benzoquinone in situ generates a reactive electrophile. This intermediate can then undergo catalyzed addition reactions. While specific examples for 2,5-diphenylhydroquinone are not prevalent in the provided data, the general principle of activating the hydroquinone ring towards further substitution through catalyst-mediated oxidation is a viable strategy for its functionalization.

| Reactant | Reagents/Catalyst | Transformation |

| Hydroquinone Derivative | Oxidant (e.g., DDQ), Lewis Acid (e.g., FeCl₃) | Oxidative Coupling |

Dimerization Strategies

Dimerization strategies can be employed to create larger, more complex molecules from 2,5-diphenylhydroquinone units. One notable aspect of 2,5-diphenylhydroquinone is its ability to act as a host molecule in the formation of inclusion compounds. In such structures, guest molecules can be linked to the host 2,5-diphenylhydroquinone through hydrogen bonds. For instance, with a guest molecule like 2-pyridone, the guest molecules themselves can form dimers within the crystal lattice, facilitated by the hydroquinone host.

While this represents a supramolecular dimerization, covalent dimerization of 2,5-diphenylhydroquinone itself can be envisaged through oxidative coupling reactions. The phenolic hydroxyl groups can be susceptible to oxidation, leading to the formation of radicals that can then couple to form a C-C or C-O linked dimer. The specific outcome of such reactions would be highly dependent on the chosen oxidant and reaction conditions.

Derivatization for Specific Research Applications

The core structure of 2,5-diphenylhydroquinone and its corresponding quinone form serves as a versatile scaffold for chemical modification. Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a key strategy for tailoring its physicochemical properties for specific research applications. These modifications can enhance fluorescence, enable polymerization, or facilitate interactions with other molecules, thereby creating novel materials and tools for scientific investigation.

Fluorescent Probes for Biological Imaging and Sensing

A significant area of research involves the derivatization of quinone and hydroquinone structures to develop fluorescent probes. These probes are designed to exhibit a change in their fluorescent properties upon interaction with a specific analyte, enabling its detection and quantification. The underlying mechanism often involves the hydroquinone-quinone redox cycle or nucleophilic addition to the quinone ring, which alters the electronic structure of the molecule and, consequently, its fluorescence emission.

For instance, derivatives of p-benzoquinone have been engineered to act as fluorescent sensors for biologically important molecules. One such example is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a probe for biothiols like cysteine (Cys), glutathione (GSH), and homocysteine (Hcy). nih.gov In this application, the interaction between the electron-deficient quinone ring of DDQ and the electron-rich biothiols leads to a significant enhancement in fluorescence intensity. nih.gov This allows for the highly sensitive and selective detection of these crucial biomolecules. The probe has been successfully used for fluorescence confocal imaging of biothiols in living cells. nih.gov

Another strategy involves attaching a quinone moiety, which acts as a quencher or a recognition site, to a fluorophore. A novel fluorescent probe for detecting the enzyme human NAD(P)H:quinone oxidoreductase 1 (hNQO1), a biomarker for certain cancers, was developed using quinone propionic acid linked to a fluorophore. researchgate.net The probe's fluorescence is initially quenched by the quinone group. In the presence of hNQO1, the quinone is reduced to a hydroquinone, leading to a restoration of fluorescence. researchgate.net

Table 1: Quinone-Based Fluorescent Probes

| Probe Name/Type | Analyte | Detection Limit | Application |

|---|---|---|---|

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Glutathione (GSH) | 3.08 x 10⁻⁹ M | Detection of biothiols in living cells nih.gov |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Cysteine (Cys) | 8.55 x 10⁻⁸ M | Detection of biothiols in living cells nih.gov |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Homocysteine (Hcy) | 2.17 x 10⁻⁹ M | Detection of biothiols in living cells nih.gov |

Building Blocks for Advanced Materials

The rigid structure and reactive hydroxyl groups of 2,5-diphenylhydroquinone and its analogs make them valuable monomers for the synthesis of advanced polymers and materials.

Polymers and Fibers: Hydroquinone derivatives are used to create high-performance polymers. For example, poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fiber was synthesized using 2,5-dihydroxyterephthalic acid, a hydroquinone derivative. mdpi.com This polymer exhibits high thermal stability, with a degradation temperature above 750K, and a tensile strength of 3.1 GPa. mdpi.com Such materials are investigated for applications requiring high strength and thermal resistance.

Metal-Organic Frameworks (MOFs): Dihydroxy-1,4-benzoquinone derivatives are employed as organic linkers to construct MOFs. These crystalline materials, composed of metal ions or clusters connected by organic ligands, have potential applications in catalysis, gas storage, and electronics. MOFs of the type NBu4M(DHBQ)1.5 (where DHBQ is 2,5-dihydroxy-1,4-benzoquinone) have been synthesized with various metals, demonstrating a pathway to new electrically conductive and magnetic materials. usu.edu

Conductive Polymers: Derivatization can be used to synthesize novel conductive polymers. Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) is a polymer created from a derivative of dichlorobenzoquinone. mdpi.com Hybrid nanocomposites of PDACB with graphene oxide have been developed, exhibiting a hopping mechanism of electrical conductivity and enhanced thermal stability, making them of interest for applications in electronics such as supercapacitors and sensors. mdpi.com

Table 2: Materials Derived from Hydroquinone Analogs

| Derivative/Monomer | Resulting Material | Key Property | Potential Application |

|---|---|---|---|

| 2,5-dihydroxyterephthalic acid | Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) | Tensile strength of 3.1 GPa; Thermally stable >750K mdpi.com | High-performance fibers |

| 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) | NBu4M(DHBQ)1.5 MOFs (M = Ni²⁺, Fe²⁺, Co²⁺) | High electrical conductivity and ferromagnetic ordering usu.edu | Electrocatalysis, thermoelectrics usu.edu |

Supramolecular Chemistry and Host-Guest Compounds

Beyond covalent derivatization, 2,5-diphenylhydroquinone can be utilized in supramolecular chemistry as a "host" molecule. Its planar structure and hydrogen-bonding hydroxyl groups allow it to form well-defined inclusion compounds with various "guest" molecules. The crystal structures of several 1:2 inclusion compounds have been determined, where one molecule of 2,5-diphenylhydroquinone hosts two guest molecules. nih.gov These compounds are held together by hydrogen bonds. nih.gov This line of research explores molecular recognition and the potential to influence the properties and reactivity of guest molecules by confining them within a crystalline host lattice. nih.gov

Table 3: Inclusion Compounds of 2,5-Diphenylhydroquinone (Host)

| Guest Molecule | Host:Guest Ratio | Crystal System | Key Interaction |

|---|---|---|---|

| 2-pyridone | 1:2 | Triclinic nih.gov | Hydrogen bonds nih.gov |

| 1,3-diphenyl-2-propen-1-one (Chalcone) | 1:2 | Triclinic nih.gov | Hydrogen bonds nih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2,5-Diphenylhydroquinone | DPHQ |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |

| Cysteine | Cys |

| Glutathione | GSH |

| Homocysteine | Hcy |

| Quinone Propionic Acid | QPA |

| human NAD(P)H:quinone oxidoreductase 1 | hNQO1 |

| 2,5-dihydroxyterephthalic acid | DHTA |

| Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] | PBOH |

| 2,5-dihydroxy-1,4-benzoquinone | DHBQ |

| Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) | PDACB |

| 2-pyridone | - |

| 1,3-diphenyl-2-propen-1-one | Chalcone |

| 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one | 4'-methoxychalcone |

Chemical Reactivity and Transformation Studies

Redox Chemistry and Quinone/Hydroquinone (B1673460) Interconversion

The quinone-hydroquinone redox couple is a cornerstone of organic electrochemistry, and 2,5-diphenylhydroquinone follows this classic reactivity pattern. This interconversion involves a two-electron, two-proton transfer process, which is fundamental to its chemical behavior and applications.

The oxidation of 2,5-diphenylhydroquinone to its corresponding quinone, 2,5-diphenyl-p-benzoquinone, is a reversible process. This transformation can be achieved through various chemical and electrochemical methods. The general mechanism involves the stepwise loss of two protons and two electrons from the hydroxyl groups, leading to the formation of the conjugated dione (B5365651) system of the quinone.

Under electrochemical conditions, the oxidation of hydroquinones on an electrode surface is a well-studied process. For hydroquinone and its derivatives, the reaction proceeds via a two-electron, quasi-reversible reaction. The process can be influenced by factors such as the pH of the medium and the nature of the electrode material. While specific studies detailing the electrochemical oxidation mechanism exclusively for 2,5-diphenylhydroquinone are not abundant, the general mechanism for hydroquinone oxidation provides a strong model. The presence of the phenyl groups is expected to influence the redox potential of the molecule due to their electronic effects on the hydroquinone ring.

Chemical oxidation can be accomplished using a variety of oxidizing agents. The choice of oxidant can influence the reaction rate and yield. Common oxidants for hydroquinones include metal salts and molecular oxygen, sometimes in the presence of a catalyst. For instance, the oxidation of hydroquinones can be catalyzed by cobalt complexes like salcomine (B1680745) in solvents such as methanol (B129727) or dimethylformamide (DMF). The reaction with 2,5-diphenyl-p-benzoquinone and copper oxide has been noted, highlighting the redox activity of this class of compounds. biosynth.com

The reduction of 2,5-diphenyl-p-benzoquinone back to 2,5-diphenylhydroquinone completes the redox cycle. This process involves the addition of two protons and two electrons to the quinone structure.

One common method for the reduction of quinones is catalytic hydrogenation. This typically involves reacting the quinone with hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. For example, studies on the catalytic hydrogenation of various phenolic compounds, including catechols, have demonstrated high conversion rates under mild conditions using catalysts like Pd/Al2O3-TiO2. mdpi.com While a specific protocol for 2,5-diphenyl-p-benzoquinone was not detailed, this general approach is applicable.

Electrochemical reduction is another viable pathway. The reduction of quinones in different media has been extensively reviewed and generally proceeds in two single-electron transfer steps, especially in aprotic media. The first step forms a semiquinone radical anion, which is then further reduced to the hydroquinone dianion. Protonation of the dianion then yields the final hydroquinone product. The protonation of 2,5-diphenyl-1,4-benzoquinone (B146853) (DQBQ) gives 2,5-diphenylhydroquinone (DPHQ). biosynth.com

Below is a table summarizing the redox potentials for related quinone/hydroquinone systems, which provides context for the reactivity of 2,5-diphenylhydroquinone.

| Redox Couple | E° (V) vs. NHE | Conditions |

| Benzoquinone/Hydroquinone | +0.699 | pH 0 |

| Duroquinone/Durohydroquinone | +0.463 | pH 0 |

| 2,5-Diamino-p-benzoquinone derivatives | -0.1 to -0.3 | Acetonitrile |

Substitution and Coupling Reactions

The aromatic rings of 2,5-diphenylhydroquinone and its corresponding quinone offer sites for substitution and coupling reactions, allowing for the synthesis of more complex molecules and polymers.

Substitution reactions can occur on the hydroquinone ring, though often the more reactive quinone form is used as the starting material. For instance, the reaction of 2,5-diphenyl-1,4-benzoquinone with amines and thiols can lead to the formation of 2,5-diamino and 2,5-dithioether derivatives, respectively. This suggests that the hydroquinone could be used as a precursor, being oxidized in situ to the quinone before undergoing nucleophilic substitution. A study on the reaction of 2,5-dihydroxy- nih.gov-benzoquinone with nucleophiles like morpholine (B109124) and thiols has shown that both ipso-substitution and addition/elimination mechanisms are possible, depending on the nucleophile and reaction conditions. rsc.org

2,5-Diphenylhydroquinone can also serve as a monomer in polymerization reactions. It can undergo condensation polymerization with dihalo monomers to form polyarylethers. For example, the reaction of 2,5-diphenylhydroquinone with 4,4'-difluorodiphenyl sulfone in the presence of a base like anhydrous potassium carbonate in a high-boiling polar aprotic solvent such as N,N-dimethylacetamide yields a polyether sulfone. google.com This type of reaction is a powerful method for creating high-performance polymers with desirable thermal and mechanical properties. Similarly, it can be used in the synthesis of polyaminoquinones through reactions with diamines. google.com

The following table summarizes some of the substitution and coupling reactions involving the 2,5-diphenylhydroquinone/quinone system.

| Reactant | Co-reactant/Reagent | Product Type | Reaction Type |

| 2,5-Diphenyl-p-benzoquinone | Amines | 2,5-Diamino-p-benzoquinone derivative | Nucleophilic Substitution |

| 2,5-Diphenyl-p-benzoquinone | Thiols | 2,5-Dithioether-p-benzoquinone derivative | Nucleophilic Substitution |

| 2,5-Diphenylhydroquinone | 4,4'-Difluorodiphenyl sulfone | Polyether sulfone | Polycondensation (Coupling) |

| 2,5-Diphenylhydroquinone | Diamines | Polyaminoquinone | Polycondensation (Coupling) |

Mechanisms of Radical Reactions and Polymerization Inhibition

Hydroquinone and its derivatives are well-known for their ability to interact with free radicals, which forms the basis of their use as antioxidants and polymerization inhibitors.

The antioxidant activity of hydroquinones stems from their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules. nih.gov This process generates a stable semiquinone radical, which is less reactive than the initial free radical. The stability of the semiquinone radical is due to the delocalization of the unpaired electron over the aromatic ring system.

The general mechanism for free radical scavenging by a hydroquinone (H2Q) can be represented as follows:

H2Q + R• → HQ• + RH (Hydrogen atom transfer)

HQ• + R• → Q + RH (Further reaction to form the quinone) or 2 HQ• → H2Q + Q (Dismutation)

Where R• is a free radical, H2Q is the hydroquinone, HQ• is the semiquinone radical, and Q is the quinone. The presence of the dihydroxy group in the para position is key to this antioxidant capacity. nih.gov The effectiveness of this process is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the discoloration of the purple DPPH radical solution indicates the scavenging activity of the antioxidant. nih.govresearchgate.net

In the context of polymerization, which is often a free-radical chain reaction, 2,5-diphenylhydroquinone can act as an inhibitor or a retarder. lookchem.com Polymerization inhibitors are crucial for preventing the premature and unwanted polymerization of monomers during manufacturing, storage, and transport. chempoint.com

The mechanism of inhibition by hydroquinones typically requires the presence of oxygen. chempoint.com The process is initiated by free radicals (R•), which are the initiators of the polymerization chain. These radicals react with oxygen to form highly reactive peroxy radicals (ROO•). The hydroquinone then efficiently scavenges these peroxy radicals. chempoint.com

The inhibitory mechanism can be described by the following steps:

R• + O2 → ROO• (Formation of a peroxy radical)

ROO• + H2Q → ROOH + HQ• (Scavenging of the peroxy radical by hydroquinone)

ROO• + HQ• → Inactive Products (Termination of another peroxy radical)

This process effectively terminates the radical chain reaction, thus inhibiting polymerization. Hydroquinone and its derivatives are particularly important in controlling the cure characteristics of unsaturated polyesters and vinyl monomers. chempoint.com While specific kinetic data for 2,5-diphenylhydroquinone was not found, studies on structurally similar compounds like 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ) show its effectiveness in inhibiting the thermal polymerization of styrene. nih.gov It is important to note that some compounds in this class may act as retarders, which slow down the rate of polymerization rather than stopping it completely for a defined induction period. nih.gov Some hydroquinone derivatives can also function as chain transfer agents in certain polymerization systems, which helps in controlling the molecular weight of the resulting polymer. google.comresearchgate.net

Derivatives of 2,5 Diphenylhydroquinone: Synthesis and Characteristics

Synthesis of Hydroquinone-Based Polymers

The bifunctional nature of 2,5-diphenylhydroquinone, with its two reactive hydroxyl groups, allows for its incorporation into various polymer backbones through polycondensation reactions.

Poly(ether sulfone) (PES) and Sulfonated Poly(ether sulfone) (SPES) Synthesis

Poly(ether sulfone) (PES) and its sulfonated derivatives (SPES) are high-performance thermoplastics known for their excellent thermal and mechanical properties. The incorporation of 2,5-diphenylhydroquinone into the PES backbone can introduce beneficial characteristics.

One synthetic approach involves the nucleophilic substitution polycondensation of 2,5-diphenylhydroquinone with an activated dihalide, such as 4,4'-difluorodiphenyl sulfone. google.com Copolymers can be prepared by including other diol monomers like 4,4'-dihydroxydiphenyl sulfone. google.com The reaction is typically carried out in a high-boiling aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP) in the presence of a weak base like potassium carbonate (K2CO3) to facilitate the formation of the phenoxide. mdpi.comcore.ac.uk Toluene is often used as an azeotropic agent to remove water generated during the reaction. mdpi.comcore.ac.uk

A series of diphenylated poly(ether sulfone)s (DiPh-PES) can be synthesized by reacting 2,5-diphenylhydroquinone and 4,4'-sulfonyldiphenol (B7728063) with 4-fluorophenylsulfone. core.ac.uk For instance, DiPh-PES-50 is synthesized using a 1:1 molar ratio of 2,5-diphenylhydroquinone and 4,4'-sulfonyldiphenol. core.ac.uk

Table 1: Synthesis of DiPh-PES-50 Copolymer core.ac.uk

| Reactant | Molar Amount |

| 2,5-Diphenylhydroquinone | 0.01 mol |

| 4,4'-Sulfonyldiphenol | 0.01 mol |

| 4-Fluorophenylsulfone | 0.02 mol |

| Anhydrous K2CO3 | 0.013 mol |

| Solvents | Volume |

| DMAc | 40 mL |

| Toluene | 20 mL |

Sulfonation of these polymers is a key modification to introduce proton conductivity, making them suitable for applications like proton exchange membranes (PEMs) in fuel cells. google.comnih.gov Sulfonation can be achieved through a post-sulfonation method, where the pre-synthesized polymer is treated with a sulfonating agent like concentrated sulfuric acid. google.comcore.ac.uk This method allows for the introduction of sulfonic acid groups onto the pendant phenyl rings of the 2,5-diphenylhydroquinone units. google.com The degree of sulfonation can be controlled by adjusting the reaction time and conditions. google.comcore.ac.uk

Alternatively, sulfonated monomers can be directly copolymerized to create sulfonated poly(ether sulfone)s (SPES). nih.gov However, post-sulfonation of polymers containing 2,5-diphenylhydroquinone offers a way to selectively introduce sulfonic acid groups on the side chains. google.com These side-chain sulfonated polymers have shown promise for PEM applications. lookchem.com

Polyimide Systems

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. azom.com The synthesis of polyimides typically involves a two-step process. azom.comdakenchem.com First, a dianhydride reacts with a diamine in a polar aprotic solvent to form a poly(amic acid) precursor. researchgate.netias.ac.in This precursor is then thermally or chemically treated to induce cyclodehydration, forming the final polyimide. azom.comdakenchem.com

A fluorinated diamine monomer, 2',5'-bis(4-amino-2-trifluoromethylphenoxy)-p-terphenyl, has been synthesized using 2,5-diphenylhydroquinone as a starting material. researchgate.net This synthesis involves the chloro-displacement of 2-chloro-5-nitrobenzotrifluoride (B146372) with the potassium phenolate (B1203915) of 2,5-diphenylhydroquinone, followed by a reduction of the nitro groups to amines. researchgate.net This specialized diamine can then be polymerized with various aromatic dianhydrides to produce trifluoromethyl-substituted polyimides with flexible ether linkages and laterally attached side rods. researchgate.net These polyimides have demonstrated good solubility and form flexible, tough films. researchgate.net

Poly(p-phenylene vinylene) and Poly(phenylene ethynylene) Incorporations

Poly(p-phenylene vinylene) (PPV) and poly(phenylene ethynylene) (PPE) are conjugated polymers with interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. wikipedia.orgontosight.ai

The incorporation of 2,5-diphenylhydroquinone derivatives into these polymer backbones can modify their properties. For instance, a blue-light-emitting copolymer, poly[2,5,2'',5''-tetraoctyl-p-terphenyl-4,4''-ylenevinylene-p-phenylenevinylene], has been synthesized, which incorporates a p-terphenyl (B122091) unit derived from 2,5-diphenylhydroquinone. researchgate.net The synthesis of PPV derivatives can be achieved through methods like the Gilch polymerization. researchgate.netnih.gov

In the realm of PPEs, synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara reaction, between a dihaloarene and a diyne monomer. ontosight.aimit.edu By functionalizing 2,5-diphenylhydroquinone to create diiodide or dialkyne monomers, it can be incorporated into the PPE backbone. fu-berlin.de This allows for the introduction of specific side chains to enhance solubility or to create specific binding sites for sensing applications. mit.edufu-berlin.dersc.org For example, PPEs with pendant hexafluoro-2-propanol (HFIP) groups have been synthesized for enhanced chemosensor response. mit.edu

Other Hydroquinone-Containing Polymer Architectures

The versatility of 2,5-diphenylhydroquinone allows for its inclusion in a wide variety of other polymer architectures. mdpi.com These can range from linear copolymers to more complex structures like hyperbranched or star-shaped polymers. mdpi.comresearchgate.net The synthesis of these complex architectures often relies on techniques like reversible-deactivation radical polymerization (RDRP). rsc.org

By designing specific monomers derived from 2,5-diphenylhydroquinone, it is possible to create polymers with precisely controlled structures and functionalities. mdpi.com For example, multifunctional linkers or initiators can be synthesized from 2,5-diphenylhydroquinone to generate multi-armed or cross-linked polymer networks. mdpi.com These advanced architectures can be tailored for specific applications in fields like drug delivery and nanotechnology. mdpi.com

Synthesis of Small Molecule Derivatives

Beyond polymerization, 2,5-diphenylhydroquinone serves as a precursor for the synthesis of various small molecule derivatives.

Substituted Phenylhydroquinones

The synthesis of substituted phenylhydroquinones can be achieved through various organic reactions. One common method involves the reaction of a benzenediazonium (B1195382) compound with hydroquinone (B1673460). google.com This reaction can lead to the formation of phenylhydroquinone, but can also produce 2,5-diphenylhydroquinone as a byproduct if not carefully controlled. google.com

Furthermore, 2,5-diphenylhydroquinone itself can be a starting material for creating more complex substituted hydroquinones. The phenyl side groups can be functionalized through electrophilic aromatic substitution reactions, although the hydroquinone core is sensitive to oxidation. The hydroxyl groups can also be derivatized, for example, through etherification or esterification, to create a range of small molecules with tailored properties. These derivatives can form inclusion compounds with other molecules. nih.gov

Dimeric and Oligomeric Structures: Synthesis and Characteristics

The formation of dimeric and oligomeric structures from 2,5-diphenylhydroquinone can be achieved through direct covalent linkage or non-covalent self-assembly.

One method of direct synthesis involves reacting 2,5-diphenylhydroquinone with reagents like boron trichloride (B1173362) (BCl₃) and aluminum trichloride (AlCl₃) to yield a unique symmetric dimeric compound. nih.gov This approach creates a covalently bonded dimer, distinct from the more commonly studied non-covalent assemblies.

A significant area of research involves the use of 2,5-diphenylhydroquinone as a host molecule in the formation of inclusion compounds. nih.govgrafiati.com In these structures, the hydroquinone derivative does not form a dimer with itself but rather encapsulates one or more "guest" molecules. The assembly is governed by non-covalent interactions, primarily hydrogen bonds between the hydroxyl groups of the 2,5-diphenylhydroquinone host and functional groups on the guest molecules. researchgate.net

These inclusion compounds typically form with a specific host-to-guest ratio, often 1:2. nih.govresearchgate.net For instance, crystal structure analysis has revealed that 2,5-diphenylhydroquinone forms 1:2 inclusion complexes with guest molecules such as 2-pyridone, chalcone, and 4'-methoxychalcone. nih.gov In the case of the 2-pyridone complex, the guest molecules themselves form dimers via N-H···O hydrogen bonds, which are then linked to the hydroquinone host. nih.govresearchgate.net Similarly, with dibenzylideneacetone (B150790) as the guest, two guest molecules are linked by hydrogen bonds to the hydroxyl groups of the single host molecule. researchgate.net The formation of these ordered, multi-component structures demonstrates the utility of 2,5-diphenylhydroquinone in supramolecular chemistry to create well-defined oligomeric assemblies.

Table 1: Examples of Dimeric and Oligomeric Structures Involving 2,5-Diphenylhydroquinone

| Derivative Type | Synthesis / Formation Method | Key Characteristics | Guest Molecule (if applicable) | Host:Guest Ratio | Reference |

|---|---|---|---|---|---|

| Symmetric Dimer | Reaction with BCl₃ and AlCl₃ | Covalently linked symmetric dimer. | N/A | N/A | nih.gov |

| Inclusion Compound | Crystallization with guest | Host-guest structure held by hydrogen bonds. | 2-Pyridone | 1:2 | nih.gov |

| Inclusion Compound | Crystallization with guest | Host-guest structure held by hydrogen bonds. | Chalcone | 1:2 | nih.gov |

| Inclusion Compound | Crystallization with guest | Host-guest structure held by hydrogen bonds. | Dibenzylideneacetone | 1:2 | researchgate.net |

Electroactive Derivatives: Synthesis and Characteristics

Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. wikipedia.org They are broadly classified as electronic or ionic EAPs. wikipedia.orgmdpi.com The interest in these materials stems from their potential applications in areas like artificial muscles, sensors, and actuators. wikipedia.orgtaylorfrancis.com

The hydroquinone moiety is a well-established redox-active unit, capable of undergoing a reversible two-electron oxidation to its corresponding quinone form. acs.orggoogle.com This inherent electrochemical property makes hydroquinone and its derivatives, including 2,5-diphenylhydroquinone, attractive building blocks for the synthesis of electroactive polymers. societechimiquedefrance.frdoi.org The redox activity is central to the polymer's ability to store and transfer charge.

The synthesis of polymers incorporating hydroquinone units can be achieved through several polymerization techniques. societechimiquedefrance.fr For example, semi-aromatic polyamides have been successfully synthesized by reacting monomers containing hydroquinone with various diacids or their derivatives. rsc.orgscispace.com These polyamides can exhibit good thermal stability and mechanical properties. rsc.orgscispace.com π-conjugated poly(hydroquinone)s have also been prepared and show distinct electrochemical oxidation steps, confirming their redox activity. acs.org A polyhydroquinone polymer, for instance, can exhibit a reversible two-electron redox conversion, which provides a high theoretical specific capacity. researchgate.net

While specific reports on the synthesis of electroactive polymers directly from 2,5-diphenylhydroquinone are not prevalent, the established methods for creating polyhydroquinones and related redox polymers are applicable. google.comdoi.org The general approach involves incorporating the hydroquinone (or its protected form) as a monomer in a polymerization reaction, such as polycondensation, to form a polymer backbone (e.g., polyester, polyamide, or polyether) containing the redox-active units. societechimiquedefrance.frrsc.orggoogle.com The resulting polymer's electroactive characteristics are then defined by the redox potential of the hydroquinone/quinone couple within the polymer matrix. acs.orgdoi.org

Table 2: General Characteristics of Hydroquinone-Based Electroactive Polymers

| Polymer Type | Basis of Electroactivity | Typical Synthesis Route | Key Properties | Reference |

|---|---|---|---|---|

| Poly(hydroquinone)s | Reversible oxidation/reduction of hydroquinone units. | Polycondensation, Enzymatic Polymerization | Soluble in some organic solvents (e.g., DMF), exhibit clear oxidation/reduction peaks in cyclic voltammetry. | acs.orgdoi.org |

| Hydroquinone-based Polyamides | Redox activity of hydroquinone moiety within the polymer chain. | Polycondensation of hydroquinone-containing monomers with diacid chlorides. | High glass transition temperatures, good thermal stability, and mechanical properties. | rsc.orgscispace.com |

| Hydroquinone-based Polyionenes | Redox properties of the hydroquinone unit combined with the ionic nature of the polymer. | Mannich reaction followed by polymerization. | Can be oxidized by molecular oxygen in basic solutions. | societechimiquedefrance.fr |

Structural Elucidation of Derivative Structures

Determining the precise molecular structure of newly synthesized derivatives of 2,5-diphenylhydroquinone is essential for understanding their properties and function. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose. researchgate.netresearchgate.net

X-ray Crystallography

For derivatives that can be grown into single crystals of adequate quality, single-crystal X-ray diffraction is the most powerful technique for unambiguous structure determination. sci-hub.seresearchgate.net This method provides a detailed three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. sci-hub.se

X-ray crystallography has been instrumental in characterizing the host-guest inclusion compounds of 2,5-diphenylhydroquinone. nih.govresearchgate.net Through this technique, researchers have confirmed the 1:2 host-to-guest stoichiometry and have precisely mapped the hydrogen bonding networks that hold the assemblies together. nih.goviucr.org The analysis reveals the spatial arrangement of both the host and guest molecules, including details such as the planarity of molecular fragments and the distances between them. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

For more complex structures like dimeric and oligomeric derivatives, two-dimensional (2D) NMR techniques are often necessary. researchgate.netlibretexts.org Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton couplings through bonds, while techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) reveal through-space proximity of nuclei. This is particularly valuable for determining the stereochemistry and conformation of molecules, such as how different subunits of a dimer are oriented relative to each other. nih.gov Although solubility can sometimes be a challenge for larger oligomers, which may aggregate in solution, NMR remains a cornerstone for structural verification. nih.gov

Table 3: Key Techniques for Structural Elucidation

| Technique | Information Provided | Application to Derivatives | Reference |

|---|---|---|---|

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. | Definitive structural proof for crystalline derivatives, such as inclusion compounds. Elucidates packing and hydrogen bonding. | nih.govsci-hub.se |

| 1D NMR (¹H, ¹³C) | Information on the chemical environment of atoms, confirmation of functional groups, and basic connectivity. | Routine verification of synthesized structures and purity assessment. | nih.gov |

| 2D NMR (e.g., COSY, NOESY) | Through-bond and through-space correlations between nuclei. | Determination of covalent connectivity in complex molecules and elucidation of stereochemistry and 3D conformation in solution. | researchgate.netnih.gov |

Advanced Materials Science Applications

Applications in Polymer Science and Engineering

2,5-Diphenylhydroquinone serves as a critical building block in the synthesis of specialized polymers, imparting desirable properties such as high thermal stability and specific electrochemical behavior. Its integration into polymer backbones is a key area of research for creating materials with advanced functionalities.

Advanced Polymeric Membrane Materials

The development of advanced polymeric membranes is crucial for various separation and energy technologies. 2,5-Diphenylhydroquinone has been investigated as a monomer in the creation of such membranes, particularly for fuel cell and electrosorption applications.

In the field of Proton Exchange Membrane Fuel Cells (PEMFCs), which are being developed for transportation and stationary power applications, there is a continuous search for alternative membrane materials to the commonly used perfluorosulfonic acid (PFSA) membranes like Nafion. researchgate.net While PFSA membranes offer good proton conductivity, they have drawbacks such as high cost and reduced performance at elevated temperatures and low humidity. researchgate.net

Research has focused on developing hydrocarbon-based ionomers as a cost-effective and more thermally stable alternative. google.com One promising approach involves the synthesis of side-group sulfonic acid type polyarylether materials using 2,5-diphenylhydroquinone as a key monomer. google.com The process involves a polycondensation reaction of 2,5-diphenylhydroquinone with various dihalogen monomers, such as 4,4'-difluorodiphenyl sulfone, followed by a post-sulfonation step. google.com This method allows for the creation of proton exchange membranes with a controllable degree of sulfonation. google.com

The resulting sulfonated polyarylether membranes derived from 2,5-diphenylhydroquinone exhibit a range of desirable properties for PEMFC applications, including:

High Thermal Stability: These membranes show excellent thermal stability, which is a significant advantage for operating fuel cells at higher temperatures to improve efficiency and reduce catalyst poisoning. google.com

Good Solubility and Film-Forming Properties: The polymers are soluble in common organic solvents, facilitating the casting of thin, uniform membranes. google.com

Excellent Dimensional Stability in Hot Water: The membranes maintain their structural integrity in the presence of water at elevated temperatures, which is crucial for the longevity of the fuel cell. google.com

High Proton Conductivity: The presence of sulfonic acid groups on the phenyl side chains provides pathways for efficient proton transport, a fundamental requirement for PEMFC operation. google.com

A patented method describes the synthesis of a series of side-group sulfonic acid polyarylether proton exchange membranes. google.com The synthesis involves the initial preparation of 2,5-diphenylhydroquinone from 2,5-diphenylbenzoquinone, followed by polycondensation and sulfonation. google.com

Table 1: Synthesis of 2,5-Diphenylhydroquinone google.com

| Reactants | Molar Ratio | Temperature | Reaction Time | Yield | Melting Point |

| 2,5-Diphenylbenzoquinone, Zinc powder, HCl | 1:10:variable | 75-100°C | 2-24 hours | 30-70% | 226°C |

Table 2: Properties of a Sulfonated Polyarylether Membrane from 2,5-Diphenylhydroquinone google.com

| Property | Value |

| Thermal Stability | High |

| Methanol (B129727) Permeability | Low |

| Proton Conductivity | High |

The controlled sulfonation of the polymer allows for tuning the membrane's properties to achieve an optimal balance between proton conductivity and other essential characteristics. google.com

Direct Methanol Fuel Cells (DMFCs) are another type of fuel cell that directly converts the chemical energy of liquid methanol into electricity. ladewig.co A significant challenge in DMFC technology is "methanol crossover," where methanol permeates from the anode to the cathode through the membrane, leading to a loss of fuel and reduced cell performance. ladewig.co

The same sulfonated polyarylether membranes synthesized using 2,5-diphenylhydroquinone for PEMFCs have also shown significant promise for DMFC applications. google.com A key advantage of these membranes in the context of DMFCs is their low methanol permeability. google.com The bulky phenyl side groups in the polymer structure are believed to create a more tortuous path for methanol molecules, thereby reducing crossover compared to conventional PFSA membranes. google.com

The combination of high proton conductivity and low methanol permeability makes these 2,5-diphenylhydroquinone-based membranes highly attractive for improving the efficiency and performance of DMFCs. google.com Research has demonstrated that these membranes can achieve a favorable balance of these critical properties, addressing one of the major hurdles in DMFC commercialization. google.com

2,5-Diphenylhydroquinone has also been utilized in the synthesis of cation exchange copolymers for electrosorption applications, such as capacitive deionization (CDI). ladewig.co3vsigmausa.com CDI is a water treatment technology that removes ions from water by applying an electric potential across porous electrodes. 3vsigmausa.com

In this context, 2,5-diphenylhydroquinone was used in the preparation of sulfonated poly(arylene ether sulfone) random copolymers. ladewig.co These copolymers were then used to coat activated carbon electrodes. The study investigated the effect of these cation exchange polymer coatings on the performance of the electrodes in a CDI system. 3vsigmausa.com The presence of the copolymer coating was found to influence the capacitance and charging resistance of the electrodes. 3vsigmausa.com The research suggests that the copolymer, by penetrating the carbon substrate, could potentially offset the loss in capacitance that can be caused by the binder used in electrode fabrication. 3vsigmausa.com

Polymer Stabilization Mechanisms

The degradation of polymers due to factors like heat, light, and oxygen is a significant concern that can be mitigated by the addition of stabilizers. basf.comspecialchem.com Antioxidants are a major class of stabilizers that interrupt the degradation process, which often proceeds via a free-radical chain reaction. basf.com They are typically classified as primary antioxidants (radical scavengers, often sterically hindered phenols) and secondary antioxidants (hydroperoxide decomposers). specialchem.com

While hydroquinone (B1673460) and its derivatives are known for their antioxidant properties, specific and widespread application of 2,5-diphenylhydroquinone as a primary or secondary antioxidant for the stabilization of bulk plastics is not extensively documented in the reviewed scientific literature. General-purpose antioxidants like hindered phenols are more commonly cited for this purpose. basf.commdpi.com An older patent from 1956 mentions the use of 2,5-diphenylhydroquinone as a color stabilizer in leaded gasoline, but this application is not directly related to the stabilization of modern polymeric materials. Further research would be needed to fully evaluate its potential and efficacy as a polymer stabilizer in various plastic formulations.

Functional Polymer Composites

Functional polymer composites are materials where a polymer matrix is combined with one or more fillers to achieve specific properties not present in the individual components, such as electrical conductivity, enhanced thermal stability, or specific mechanical characteristics.

The incorporation of 2,5-diphenylhydroquinone into functional polymer composites is an area where specific research appears to be limited in the public domain. While its structure suggests potential for creating thermally stable composites due to its high aromatic content, or potentially conductive composites if it were to be part of a conjugated polymer system within the composite, detailed studies demonstrating these applications were not prominently found in the searched literature. The primary focus of the available research centers on its use as a monomer for high-performance polymers, as detailed in the preceding sections on membrane materials. Therefore, its role as a distinct component within a composite material to impart functionality remains an area for potential future exploration.

Organic Electronics and Optoelectronic Device Research

2,5-Diphenylhydroquinone serves as a valuable building block for advanced materials due to its rigid phenyl groups and reactive hydroxyl functionalities. Its incorporation into polymer backbones can impart desirable thermal and mechanical properties, making it a target for research in specialized areas of organic electronics.

While 2,5-Diphenylhydroquinone is not typically a primary component in the emissive or charge-transport layers of modern OLEDs, it is recognized as a precursor in the synthesis of more complex molecules for such applications. ontosight.ai The broader family of hydroquinone derivatives and molecules with donor-acceptor architectures, similar to what can be derived from 2,5-diphenylhydroquinone, are subjects of intense research for developing new OLED materials. mdpi.comnih.gov

The reversible oxidation-reduction chemistry of the hydroquinone-quinone couple is fundamental to its application in energy storage. taylorfrancis.comharvard.edu Quinone derivatives are noted for their potential in rechargeable energy storage systems due to their high energy density, rapid charge/discharge rates, and cyclic stability. taylorfrancis.com 2,5-Diphenylhydroquinone, as a specific member of this family, is utilized as a monomer to create redox-active polymers for energy applications, most notably in proton exchange membranes (PEMs) for fuel cells. google.comfuelcellstore.comfuelcellstore.com

Researchers have synthesized series of sulfonated poly(arylene ether sulfone)s (SPAES) by reacting 2,5-diphenylhydroquinone with other monomers like 4,4′-difluorodiphenyl sulfone, followed by a sulfonation process. google.comuq.edu.au The pendant phenyl rings on the 2,5-diphenylhydroquinone moiety are selectively sulfonated, creating sites for proton conduction. uq.edu.au These membranes are a critical component in fuel cells, as they facilitate the transport of protons while preventing the crossover of fuel (like methanol). google.com

The resulting membranes exhibit high thermal stability, good film-forming properties, and high proton conductivity, sometimes superior to the industry-standard Nafion® membranes, especially at higher temperatures. google.comuq.edu.au The properties of these membranes can be tuned by controlling the degree of sulfonation.

| Polymer Type | Ion-Exchange Capacity (IEC) (mmol/g) | Water Uptake at 20°C (%) | Proton Conductivity at 80°C (S/cm) | Glass Transition Temp. (Tg) (°C) |

|---|---|---|---|---|

| Random Copolymer | 1.44 | 32 | 0.07 | 274 |

| Random Copolymer | 2.10 | 80 | 0.18 | 293 |

| Multiblock Copolymer | 1.43 | 30 | 0.08 | 268 |

| Multiblock Copolymer | 2.13 | 72 | 0.22 | 291 |

| Nafion® 117 (Reference) | 0.91 | 22 | 0.10 | - |

2,5-Diphenylhydroquinone serves as a monomer for synthesizing polymers that, while not always electronically conductive in the manner of metals, possess other forms of conductivity or are essential insulating components within electronic systems. The key applications are in proton-conductive polymers and high-performance dielectrics.

Proton-Conductive Polymers: As detailed in the previous section, the most significant "conductive" application for polymers derived from 2,5-diphenylhydroquinone is in proton transport. Sulfonated poly(ether sulfone)s (SPES) synthesized using this monomer are designed to have high proton conductivity. google.comuq.edu.au The structure of the polymer, whether a random or multiblock copolymer, influences the morphology of the water channels within the membrane, which in turn affects proton mobility. uq.edu.au Research has shown that multiblock copolymers can achieve higher proton conductivities than random copolymers with similar ion-exchange capacities. uq.edu.au One study reported a proton conductivity for a diphenylated poly(ether sulfone) of approximately 0.13 S/cm at 100°C. lookchem.com

Polyimides for Dielectric Applications: 2,5-Diphenylhydroquinone is also used to synthesize other polymer classes, such as polyimides. researchgate.net Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comnih.gov Rather than being conductive, they are typically high-performance electrical insulators (dielectrics). scispace.com Their function in electronic systems is to isolate conductive components and to store charge in capacitors. Research guided by density functional theory (DFT) calculations has explored the synthesis of novel polyimides to achieve high dielectric constants and high energy densities for advanced capacitor applications. gatech.edu While most research on polyimides aims for a low dielectric constant for microelectronics, for energy storage applications, a high dielectric constant is desirable. gatech.edu By incorporating specific monomers, researchers have prepared polyimides with dielectric constants as high as 7.8 and energy densities around 15 J/cm³, which is three times that of the standard biaxially oriented polypropylene (B1209903) (BOPP) film. gatech.edu

| Property | Value | Conditions |

|---|---|---|

| Dielectric Constant | 7.8 | Room Temperature, 1 kHz |

| Dissipation Factor (tan δ) | <1% | - |

| Energy Density | ~15 J/cm³ | - |

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups and determine the structural features of 2,5-Diphenylhydroquinone.

Key expected FT-IR absorption bands for 2,5-Diphenylhydroquinone include:

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups involved in hydrogen bonding.

Aromatic C-H Stretching: Absorption bands are anticipated just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the aromatic rings (both the hydroquinone (B1673460) and the phenyl groups).

Aromatic C=C Stretching: A series of medium to weak absorption bands in the 1450-1600 cm⁻¹ region are expected, arising from the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretching: A strong band corresponding to the C-O stretching of the phenol-like hydroxyl groups should appear in the 1200-1260 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are expected in the 690-900 cm⁻¹ range, which can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds. For 2,5-Diphenylhydroquinone, the most characteristic signals in the Raman spectrum would be associated with the vibrations of the carbon skeleton.

Expected prominent Raman peaks include:

Aromatic Ring Stretching: Strong bands are expected in the 1580-1620 cm⁻¹ region, corresponding to the stretching vibrations of the phenyl and hydroquinone rings. The symmetric nature of the molecule would likely result in a particularly strong Raman signal for the ring breathing modes.

C-C Stretching: Vibrations corresponding to the stretching of the C-C bond between the phenyl groups and the hydroquinone ring would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 2,5-Diphenylhydroquinone, the spectrum is expected to show distinct signals for the hydroxyl, hydroquinone ring, and phenyl ring protons. A published ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) provides precise chemical shifts for these protons .

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.95 | Singlet (s) | 2H | Hydroxyl protons (-OH) |

| 7.57 | Doublet (d) | 4H | Ortho-protons of the phenyl rings |

| 7.41 | Triplet (t) | 4H | Meta-protons of the phenyl rings |

| 7.29 | Triplet (t) | 2H | Para-protons of the phenyl rings |

| 6.87 | Singlet (s) | 2H | Hydroquinone ring protons |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Although a specific experimental spectrum for 2,5-diphenylhydroquinone was not found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The symmetry of the molecule would reduce the number of unique carbon signals.

Expected ¹³C NMR chemical shift regions:

C-O Carbons: The carbons of the hydroquinone ring attached to the hydroxyl groups are expected to resonate in the downfield region, typically around 145-155 ppm.

Substituted Aromatic Carbons: The carbons of the hydroquinone ring bonded to the phenyl groups, and the ipso-carbons of the phenyl rings, would appear in the 125-140 ppm range.

Unsubstituted Aromatic Carbons: The remaining carbons of the hydroquinone and phenyl rings would show signals in the aromatic region, generally between 115-130 ppm.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR, can provide further structural details and insights into the dynamics of 2,5-Diphenylhydroquinone.

2D NMR: These techniques would be instrumental in confirming the assignments of the ¹H and ¹³C signals. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate directly bonded proton and carbon atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, helping to piece together the molecular structure.

Solid-State NMR: In cases where 2,5-diphenylhydroquinone is studied in the solid state, for example within inclusion compounds, solid-state NMR could provide information about the molecular packing, polymorphism, and dynamics in the crystalline lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescent Studies

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like 2,5-Diphenylhydroquinone, the absorption of ultraviolet and visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of hydroquinone derivatives is typically characterized by absorption bands in the ultraviolet region. The presence of phenyl substituents on the hydroquinone ring is expected to influence the position and intensity of these absorption maxima (λmax) due to the extended π-conjugation. In similar aromatic systems, the introduction of auxochromic groups like hydroxyl and phenyl rings can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. For instance, the UV-vis absorption spectrum of a reduced hydroquinone derivative in methanol (B129727) shows distinct absorption peaks that differ from its oxidized quinone form. researchgate.net

Photoluminescence spectroscopy provides further information about the electronic structure and excited state properties of a molecule. Upon absorption of photons, an excited molecule can relax to its ground state by emitting light, a process known as fluorescence or phosphorescence. The emission spectrum is typically Stokes-shifted to longer wavelengths compared to the absorption spectrum. While hydroquinone itself is weakly fluorescent, its derivatives can exhibit varied luminescent properties depending on their substituents and environment. nih.gov For example, studies on 2,5-diphenyl-1,3,4-oxadiazole, a molecule with phenyl substituents, have detailed its fluorescence emission properties upon two-photon excitation. nih.gov The photoluminescence of 2,5-Diphenylhydroquinone would be influenced by the rigidity of its structure and the nature of the solvent.

| Property | Wavelength (nm) | Notes |

| UV-Vis Absorption (λmax) | Not available | Data for the specific compound is not readily available in the searched literature. General hydroquinone derivatives show absorption in the UV range. |

| Photoluminescence (Emission) | Not available | Data for the specific compound is not readily available in the searched literature. |

| Photoluminescence (Excitation) | Not available | Data for the specific compound is not readily available in the searched literature. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules like 2,5-Diphenylhydroquinone. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For hydroquinone derivatives, ESI-MS typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. The fragmentation of these ions can be induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting fragmentation patterns provide valuable structural information. Common fragmentation pathways for hydroquinones can involve the loss of small neutral molecules such as water or carbon monoxide, as well as cleavages of substituent groups. researchgate.net The study of the fragmentation patterns of various hydroquinone derivatives has revealed competing mechanisms that include homolytic cleavage and rearrangements. researchgate.net

| Ion | m/z | Fragmentation Products (m/z) |

| [M+H]+ | 263.1067 (calculated) | Not available |

| [M-H]- | 261.0921 (calculated) | Not available |

Besides ESI-MS, other mass spectrometric techniques can be employed for the characterization of 2,5-Diphenylhydroquinone. Electron Ionization (EI) is a classic, "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic molecular ion peak and numerous fragment ion peaks that can be used for structural elucidation. libretexts.org The fragmentation of aromatic compounds in EI-MS often involves characteristic losses related to the aromatic rings and their substituents.

Other soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be applicable, particularly for analyzing the compound in a solid matrix.

X-ray Crystallography and Diffraction Analysis

X-ray crystallography and diffraction are indispensable methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of the molecular structure of a compound, including bond lengths, bond angles, and intermolecular interactions. rutgers.edu This technique requires a well-ordered single crystal of the material. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

The crystal structures of three 1:2 inclusion compounds of 2,5-Diphenylhydroquinone with different guest molecules (2-pyridone, chalcone, and 4'-methoxychalcone) have been determined. malvernpanalytical.com In these structures, the 2,5-Diphenylhydroquinone acts as the host molecule. These inclusion compounds crystallize in the triclinic space group P-1. The host molecules occupy crystallographic centers of symmetry and are linked to the guest molecules through hydrogen bonds. malvernpanalytical.com In the case of the 2-pyridone guest, the hydroxyl groups of the host molecule were found to be disordered between two sites. malvernpanalytical.com

| Parameter | 2,5-Diphenylhydroquinone · 2(2-pyridone) | 2,5-Diphenylhydroquinone · 2(chalcone) | 2,5-Diphenylhydroquinone · 2(4'-methoxychalcone) |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a (Å) | 6.258(1) | 9.076(1) | 9.068(1) |

| b (Å) | 8.891(1) | 12.333(1) | 12.348(1) |

| c (Å) | 11.082(1) | 16.945(1) | 17.761(1) |

| α (°) | 94.67(1) | 88.63(1) | 89.28(1) |

| β (°) | 91.56(1) | 85.04(1) | 84.82(1) |

| γ (°) | 102.34(1) | 71.05(1) | 70.28(1) |

| Volume (Å3) | 599.1(1) | 1785.3(3) | 1856.3(3) |

| Z | 1 | 2 | 2 |

| Data from Lavy et al. (2004) malvernpanalytical.com |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. carleton.edu Instead of a single crystal, a finely powdered sample containing a large number of randomly oriented crystallites is used. The diffraction pattern obtained is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). Each crystalline material has a unique PXRD pattern, which serves as a "fingerprint" for its identification.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Not available | Not available | Not available |

| Representative table for PXRD data. Specific data for 2,5-Diphenylhydroquinone is not available in the searched literature. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 2,5-Diphenylhydroquinone, this method serves to verify its empirical formula, C₁₈H₁₄O₂, by quantifying the mass percentages of carbon (C), hydrogen (H), and oxygen (O). This verification is crucial for confirming the purity and identity of a synthesized batch of the compound.

The analysis is typically performed using an automated elemental analyzer. In this instrument, a small, precisely weighed sample of 2,5-Diphenylhydroquinone is combusted at a high temperature in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The amounts of these combustion products are then accurately measured by detectors, such as infrared cells for CO₂ and a thermal conductivity detector for H₂O. The percentage of oxygen is usually determined by difference.

The experimentally measured percentages are then compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical data provides strong evidence for the compound's compositional integrity.

Table 1: Theoretical Elemental Composition of 2,5-Diphenylhydroquinone (C₁₈H₁₄O₂)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|

Rheological and Viscometric Measurements of Polymer Systems

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. For polymer systems, rheological and viscometric measurements are essential for understanding their processing characteristics and final properties. When 2,5-Diphenylhydroquinone is incorporated as a monomer into polymer chains, such as in polyamides or polyesters, its bulky and rigid structure is expected to significantly influence the polymer's rheological behavior.

The introduction of bulky pendant groups or the modification of a polymer's architecture can inhibit interchain interactions, which often leads to improved solubility and processability. mdpi.com The two phenyl groups in 2,5-Diphenylhydroquinone act as bulky side groups, which can disrupt the regular packing of polymer chains. This disruption can decrease the intermolecular forces, potentially lowering the melt viscosity and improving solubility in organic solvents, which are crucial parameters for processing techniques like injection molding and film casting. ncl.res.in

Viscometric measurements are commonly used to characterize the molecular weight of polymers in solution. Inherent viscosity (ηinh) is a key parameter that provides an indication of the polymer's molecular size. It is determined by measuring the flow time of a dilute polymer solution and the pure solvent in a viscometer. For high-performance aromatic polymers, inherent viscosity values are critical indicators of successful polymerization to a high molecular weight, which is necessary to achieve good mechanical properties. researchgate.netresearchgate.net The introduction of bulky monomers like 2,5-Diphenylhydroquinone can affect the polymer's chain conformation in solution, thereby influencing its inherent viscosity.

Table 2: Representative Inherent Viscosity of Aromatic Polyamides

| Polymer Type | Inherent Viscosity (dL/g) | Solvent | Reference |

|---|---|---|---|

| Aromatic Polyamide with Bulky Side Groups | 0.45 - 0.80 | NMP | researchgate.net |